Cyp4A11/cyp4F2-IN-1
Description
Overview of Cytochrome P450 (CYP) Family 4 Enzymes in Human Physiology
The Cytochrome P450 family 4 (CYP4) consists of several subfamilies, including CYP4A, CYP4B, and CYP4F, which are well-studied for their roles in the metabolism of fatty acids and eicosanoids. uni.lu These microsomal enzymes are key players in maintaining lipid homeostasis by removing excess fatty acids, thereby preventing cellular toxicity, and by producing bioactive signaling molecules. nih.govresearchgate.net In humans, the CYP4 family includes enzymes that are critical for the catabolism of pro-inflammatory molecules and the synthesis of important regulators of vascular tone and renal function. genecards.org
The CYP4A and CYP4F subfamilies are central to the metabolism of fatty acids and their derivatives. uni.lu While both are involved in these pathways, they exhibit distinct substrate specificities and play complementary roles in cellular and systemic physiology.
A primary function of the CYP4A and CYP4F subfamilies is the ω-hydroxylation of fatty acids. nih.govnih.gov This process involves the addition of a hydroxyl group to the terminal (ω) carbon of a fatty acid chain. wikipedia.org This initial oxidation step is critical for the subsequent degradation of long-chain fatty acids, facilitating their conversion into dicarboxylic acids which can then undergo β-oxidation. uni.lu This metabolic pathway serves as an essential mechanism for clearing excess fatty acids. uni.lu CYP4A11, for instance, is highly efficient at the ω-hydroxylation of medium-chain fatty acids like lauric acid. genecards.orgwikipedia.org
A key function of both CYP4A11 and CYP4F2 is the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE). nih.gov This reaction is a specific form of ω-hydroxylation. In human liver and kidney microsomes, both CYP4A11 and CYP4F2 have been identified as potent catalysts for 20-HETE formation. nih.gov However, research indicates that CYP4F2 is the principal enzyme responsible for the majority of 20-HETE synthesis at physiologically relevant concentrations of arachidonic acid. nih.gov 20-HETE is a significant bioactive lipid that plays a role in the regulation of blood pressure and vascular tone. wikipedia.org
Beyond ω-hydroxylation, certain CYP4 enzymes also possess epoxygenase activity. Specifically, CYP4A11 can convert omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) into epoxyeicosatetraenoic acids (EEQs) and epoxydocosapentaenoic acids (EDPs), respectively. wikipedia.orgmdpi.com These epoxides are signaling molecules with various biological activities. nih.gov CYP4F2 also demonstrates the ability to hydroxylate EPA and DHA. mdpi.com The metabolism of these dietary omega-3 fatty acids by CYP4 enzymes highlights their role in processing a broad range of lipid substrates. wikipedia.orgmdpi.com
The CYP4F subfamily, particularly CYP4F2, plays a crucial role in regulating inflammation by metabolizing leukotrienes. ontosight.ai Leukotriene B4 (LTB4) is a potent pro-inflammatory chemoattractant derived from arachidonic acid. nih.govnih.gov CYP4F2 is the primary enzyme in the human liver responsible for the ω-hydroxylation of LTB4 to 20-hydroxy-LTB4, a metabolite with significantly reduced biological activity. nih.govontosight.ai This metabolic inactivation is a key step in terminating the inflammatory signal mediated by LTB4. nih.gov In contrast, studies have shown that CYP4A11 exhibits negligible activity towards LTB4, underscoring the specialized role of CYP4F2 in this critical anti-inflammatory pathway. nih.gov
The physiological functions of CYP4A11 and CYP4F2 are closely linked to their expression in various tissues and the use of different research models to study them. Both enzymes are prominently expressed in the human liver and kidney, where they are involved in fatty acid metabolism and the regulation of renal function. nih.govnih.govwikipedia.org The table below summarizes the expression of these enzymes in various human tissues and research models.
| Enzyme | Tissue/Model Type | Specific Tissue/Cell Line | Primary Location | Reference(s) |
| CYP4A11 | Human Tissue | Liver | Endoplasmic Reticulum | nih.govwikipedia.org |
| Human Tissue | Kidney | Endoplasmic Reticulum | nih.govresearchgate.netwikipedia.org | |
| Human Tissue | Platelets | Not specified | nih.gov | |
| Cell Line | HepG2 (Human Hepatoma) | Not specified | spandidos-publications.com | |
| Animal Model | CYP4A11 Transgenic Mice | Liver, Kidney | uni.lu | |
| CYP4F2 | Human Tissue | Liver | Endoplasmic Reticulum | nih.govwikipedia.org |
| Human Tissue | Kidney | Endoplasmic Reticulum | nih.govwikipedia.org | |
| Human Tissue | Lung | Not specified | frontiersin.org | |
| Cell Line | HepG2 (Human Hepatoma) | Not specified | nih.gov | |
| Cell Line | Sf9 (Insect cells) | Not specified | clinpgx.org | |
| Animal Model | Rat Carotid Artery | Not specified | researchgate.net |
Pathophysiological Significance of 20-HETE in Disease Research Models
Implications in Cancer Progression and Angiogenesis Studies
Angiogenesis, the formation of new blood vessels, is a fundamental process required for tumor growth, invasion, and metastasis. mdpi.comscispace.com The growth of a solid tumor is dependent on the formation of a vascular network to supply nutrients and oxygen. mdpi.com Research has increasingly pointed to a significant role for CYP enzymes and their metabolites in cancer. mdpi.com Specifically, enzymes like CYP4A11 and CYP4F2, and their product 20-HETE, are implicated in tumor progression and angiogenesis. mdpi.com
Studies have shown that CYP4A and CYP4F enzymes are overexpressed in various human cancers. mdpi.comnih.gov The production of 20-HETE has been demonstrated to promote tumor growth and angiogenesis. nih.gov In non-small cell lung cancer (NSCLC) research, for example, overexpression of CYP4A11, leading to increased 20-HETE production, was found to significantly induce cancer cell invasion and the expression of pro-angiogenic and metastatic factors such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9). nih.gov Conversely, treatment with inhibitors that block 20-HETE production has been shown to inhibit tumor growth, angiogenesis, and metastasis in experimental models. nih.gov This suggests that targeting the CYP4A/4F-20-HETE pathway is a viable strategy for developing anti-cancer therapies. mdpi.comnih.gov
Rationale for Developing Selective CYP4A11/CYP4F2 Inhibitors as Research Probes
The development of selective inhibitors for CYP4A11 and CYP4F2, such as the conceptual probe Cyp4A11/cyp4F2-IN-1, is driven by the need for precise tools to investigate the specific roles of these enzymes in health and disease. The biological pathways involving 20-HETE are complex, partly because multiple enzymes can contribute to its synthesis. mdpi.comnih.gov This makes it challenging to attribute specific physiological or pathological effects to a single enzyme without the ability to selectively modulate its activity.
Chemical probes that can inhibit specific enzymes allow researchers to dissect these intricate systems. By blocking the activity of CYP4A11 and/or CYP4F2, scientists can study the direct consequences of reduced 20-HETE production in various experimental models, from cell cultures to in vivo studies. This approach is fundamental to validating these enzymes as potential therapeutic targets and to understanding the nuanced roles of their metabolites.
Utility in Dissecting Specific Enzyme Contributions
A major challenge in studying the 20-HETE pathway is the functional redundancy among CYP enzymes. In humans, both CYP4A11 and CYP4F2 are major 20-HETE synthases, and their relative contributions can vary between different tissues and disease states. mdpi.comnih.govahajournals.org This complexity makes it difficult to understand the unique role each enzyme plays in processes like blood pressure regulation or cancer. nih.gov
Selective inhibitors are invaluable for overcoming this hurdle. For instance, a highly selective inhibitor for CYP4A11, such as epalrestat, allows researchers to probe the functions of this specific enzyme without significantly affecting CYP4F2. nih.govresearchgate.net Conversely, inhibitors like HET0016, which potently inhibit both CYP4A11 and CYP4F2, can be used to study the combined contribution of these primary 20-HETE-producing enzymes. nih.govresearchgate.net By comparing the effects of different inhibitors with varying selectivity profiles, researchers can begin to unravel the distinct and overlapping contributions of each enzyme to specific biological outcomes.
| Inhibitor | CYP4A11 (μM) | CYP4F2 (μM) | CYP4F3B (μM) | CYP4F12 (μM) |
|---|---|---|---|---|
| HET0016 | 0.0137 - 0.0182 | 0.0137 - 0.0182 | - | - |
| 17-Octadecynoic acid (17-ODYA) | 5.70 - 17.7 | 5.70 - 17.7 | 5.70 - 17.7 | 5.70 - 17.7 |
| Epalrestat | 1.82 | >18.2 (at least 10-fold weaker) | >18.2 (at least 10-fold weaker) | >18.2 (at least 10-fold weaker) |
Data derived from research on recombinant CYP enzymes. nih.govresearchgate.net Dashes indicate data not specified in the sources.
Tools for Investigating 20-HETE-Dependent Pathways
Inhibitors of CYP4A11 and CYP4F2 are crucial tools for investigating the downstream signaling pathways regulated by 20-HETE. This bioactive lipid exerts its effects through various mechanisms, including influencing ion channels and signaling cascades that control vascular smooth muscle function and cell proliferation. nih.gov By using a probe like this compound to block 20-HETE synthesis, researchers can directly observe the impact on these downstream events.
For example, studies using the inhibitor HET0016 in non-small cell lung cancer cells demonstrated that inhibiting 20-HETE production led to a reduction in VEGF and MMP-9 expression, both of which are critical for angiogenesis and metastasis. nih.gov This provides direct evidence that the pro-cancer effects of CYP4A11/CYP4F2 are mediated, at least in part, by 20-HETE-dependent pathways. Such tools are essential for mapping the complex network of interactions that link enzyme activity to cellular and physiological responses.
Advancing Understanding of Lipid Homeostasis and Disease Mechanisms
Cytochrome P450 enzymes are integral to maintaining systemic metabolic homeostasis. dovepress.com They participate in the metabolism of fatty acids, and their dysregulation is linked to metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity. dovepress.comnih.gov The balance of lipid metabolites produced by CYPs is critical, and shifts in this balance can contribute to disease development. nih.gov
Selective inhibitors of CYP4A11 and CYP4F2 provide a means to explore the role of the ω-hydroxylation pathway in the broader context of lipid homeostasis. By modulating the production of 20-HETE, researchers can investigate how this specific metabolic pathway interacts with other lipid synthesis and degradation pathways. nih.gov This can reveal new insights into the mechanisms of metabolic diseases and potentially identify novel therapeutic targets. dovepress.com For instance, understanding how CYP4A11 and CYP4F2 activity influences liver lipid accumulation could offer new strategies for treating conditions like steatosis. nih.govmedsciencegroup.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-methyl-5-[2-[4-(1H-pyrazol-5-yl)phenoxy]ethyl]-1,3-thiazole |
InChI |
InChI=1S/C15H15N3OS/c1-11-15(20-10-16-11)7-9-19-13-4-2-12(3-5-13)14-6-8-17-18-14/h2-6,8,10H,7,9H2,1H3,(H,17,18) |
InChI Key |
QVEFQEQVSXFMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCOC2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
Molecular and Enzymatic Characterization of Cyp4a11/cyp4f2 in 1 As a Research Tool
Inhibitory Profile and Potency on Target Enzymes
Cyp4A11/cyp4F2-IN-2 is characterized by its ability to inhibit both CYP4A11 and CYP4F2. medchemexpress.eu These two enzymes are the primary catalysts for the ω-hydroxylation of arachidonic acid to form 20-HETE in humans. nih.govwikipedia.orgwikipedia.org The dual inhibitory action of this compound allows researchers to effectively block the production of 20-HETE, thereby enabling the study of the physiological and pathophysiological consequences of reduced 20-HETE levels.
The potency of Cyp4A11/cyp4F2-IN-2 as an inhibitor of its target enzymes has been quantified through the determination of its half-maximal inhibitory concentrations (IC50). Research has shown that Cyp4A11/cyp4F2-IN-2 exhibits potent inhibition of both enzymes, with IC50 values of 120 nM for CYP4A11 and 220 nM for CYP4F2. medchemexpress.eu
| Target Enzyme | IC50 (nM) |
| CYP4A11 | 120 |
| CYP4F2 | 220 |
This table presents the half-maximal inhibitory concentrations (IC50) of Cyp4A11/cyp4F2-IN-2 against its target enzymes, CYP4A11 and CYP4F2.
While specific comparative potency data for Cyp4A11/cyp4F2-IN-2 against a wide range of CYP4 subfamily members is not extensively detailed in available literature, the development of selective inhibitors is a key challenge in the field. For context, another notable pan-CYP4 inhibitor, HET0016, has been shown to inhibit multiple CYP4 enzymes, including CYP4A11, CYP4F2, CYP4F3B, CYP4V2, and CYP4B1, with IC50 values in the nanomolar range. nih.gov The design of compounds like Cyp4A11/cyp4F2-IN-2 often aims for improved selectivity over such broad-spectrum inhibitors to allow for more targeted investigation of specific enzyme functions.
Mechanism of Enzyme Inhibition
Understanding the mechanism by which a compound inhibits its target enzyme is fundamental to its application as a research tool.
Studies on the mechanism of action of similar inhibitors suggest that they can act through various modes, including reversible and irreversible inhibition. For instance, HET0016's mechanism is not fully elucidated but it is known to be a potent inhibitor. nih.gov The specific reversibility or irreversibility of Cyp4A11/cyp4F2-IN-2's interaction with its target enzymes would require dedicated kinetic studies.
The mode of inhibition, whether competitive, non-competitive, or mixed, provides insight into how the inhibitor interacts with the enzyme. Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the substrate. mdpi.com Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. mdpi.com Detailed kinetic analyses are necessary to definitively characterize the inhibition kinetics of Cyp4A11/cyp4F2-IN-2.
Influence of Cofactors (e.g., NADPH) on Inhibition Dynamics
The inhibitory activity of non-competitive and irreversible inhibitors of cytochrome P450 enzymes is often dependent on the presence of the cofactor NADPH. eurofinsdiscovery.com NADPH is essential for the catalytic cycle of CYPs, as it donates the electrons necessary for the reduction of the heme iron and the activation of molecular oxygen. For mechanism-based inhibitors, this catalytic turnover is a prerequisite for the transformation of the inhibitor into a reactive species that can covalently bind to and inactivate the enzyme. Therefore, in in-vitro assays, the presence of NADPH is crucial to observe time-dependent inhibition. eurofinsdiscovery.com The inhibition dynamics of a potential Cyp4A11/cyp4F2-IN-1 would likely be significantly influenced by NADPH concentrations, a critical factor in designing and interpreting experimental studies.
Selectivity and Specificity Assessment in Multi-Enzyme Systems
A crucial aspect of characterizing any enzyme inhibitor is to determine its selectivity and specificity. This involves testing the compound against a panel of related and unrelated enzymes to identify potential off-target effects.
Screening Against Major Drug-Metabolizing CYPs
For an inhibitor of CYP4A11 and CYP4F2, it would be imperative to assess its activity against other major drug-metabolizing cytochrome P450 enzymes. These typically include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. High selectivity for the target enzymes over these other CYPs is a desirable characteristic to minimize the risk of drug-drug interactions.
Evaluation of Off-Target Effects on Related Lipid-Metabolizing Enzymes
Given that CYP4A11 and CYP4F2 are involved in lipid metabolism, it would also be important to evaluate the inhibitor against other enzymes in this class. This could include other members of the CYP4 family, as well as enzymes involved in the metabolism of other fatty acids and eicosanoids. Understanding the broader impact on lipid metabolism is essential for a comprehensive characterization.
Differentiation from Other Known CYP4 Inhibitors (e.g., HET0016, Epalrestat)
Several inhibitors of CYP4 enzymes have been previously identified. A thorough characterization of a new inhibitor would involve a comparative analysis with these known compounds. For instance, HET0016 is a well-known selective inhibitor of 20-HETE synthesis. Epalrestat, an aldose reductase inhibitor, has also been shown to inhibit CYP enzymes. Differentiating the inhibitory profile of a new compound from these established inhibitors would be key to understanding its unique properties and potential applications.
Structure-Activity Relationship (SAR) Studies for Inhibitor Design
The development of potent and selective inhibitors relies heavily on understanding the relationship between the chemical structure of a compound and its biological activity.
Identification of Key Structural Motifs for Potency and Selectivity
For the development of inhibitors targeting CYP4A11 and CYP4F2, SAR studies would aim to identify the specific chemical features that are critical for binding to the active site of these enzymes and for eliciting an inhibitory effect. For example, studies on pyrazolylpyridine derivatives have shown that the introduction of a carboxylic acid group can increase selectivity for CYP4A11/4F2. medchemexpress.eu This type of analysis helps in the rational design of new analogs with improved potency and selectivity. By systematically modifying different parts of the molecule and assessing the impact on inhibitory activity, researchers can build a model of the pharmacophore required for effective inhibition.
Insights from Analog Synthesis and Modification for Research Probes
The development of this compound and other related research probes has been advanced through systematic analog synthesis and modification. A key study in this area focused on the discovery of novel pyrazolylpyridine derivatives as 20-HETE synthase inhibitors. This research began with the identification of a potent dual inhibitor, a methylthiazole derivative, which served as a lead compound. researchgate.net
Subsequent optimization efforts centered on modifying this initial structure to enhance key properties for a research tool, such as improved aqueous solubility and greater selectivity against other drug-metabolizing CYP enzymes. This process of analog synthesis involved the creation of a series of derivatives with molecular weights around 300 g/mol . Through these modifications, researchers were able to identify an acetylpiperidine compound, designated 11c in the study, which not only maintained potent inhibitory activity against CYP4A11 and CYP4F2 but also possessed a more favorable pharmacokinetic profile. researchgate.netacs.orgnih.gov This iterative process of synthesis and testing of analogs is crucial for developing refined research probes that are both potent and possess the necessary physicochemical properties for in vitro and in vivo studies. The structure-activity relationship (SAR) data generated from these studies provide a roadmap for the future design of even more selective and potent inhibitors.
Computational Modeling and Docking Studies for Binding Interactions
While specific computational modeling and docking studies for this compound are not extensively detailed in publicly available literature, the general principles of these techniques are widely applied in the development of CYP450 inhibitors and provide valuable insights into their binding interactions.
Computational approaches, such as homology modeling, are often employed to generate three-dimensional structures of CYP enzymes when crystal structures are unavailable. These models serve as the foundation for molecular docking simulations. Docking studies can then predict the binding orientation of an inhibitor within the active site of the enzyme. These simulations can reveal key amino acid residues that interact with the inhibitor, providing a molecular basis for its potency and selectivity.
For instance, in studies of other CYP inhibitors, docking has been used to identify critical interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the inhibitor-enzyme complex. Furthermore, molecular dynamics simulations can be performed to study the dynamic behavior of the inhibitor within the active site over time, offering a more comprehensive understanding of the binding stability and the conformational changes that may occur in both the ligand and the protein. By applying these computational methods to the pyrazolylpyridine scaffold of compounds related to this compound, researchers can gain a deeper understanding of the structural determinants of their inhibitory activity, which can guide the rational design of future research probes with improved properties.
Research Applications of Cyp4a11/cyp4f2 in 1 in Biological Systems and Disease Models
Investigation of Renal Pathophysiology
Inhibitors of 20-HETE synthesis are instrumental in elucidating the complex role of this eicosanoid in kidney function and disease.
Studies on 20-HETE Production and Excretion in Kidney Research Models
Pharmacological inhibition of CYP4A and CYP4F enzymes allows researchers to directly study the impact of reduced 20-HETE levels on renal physiology. In experimental models, inhibitors have been shown to effectively block the formation of 20-HETE in the kidney, leading to a significant reduction in its urinary excretion. This provides a method to investigate the downstream consequences of diminished renal 20-HETE signaling. For instance, studies in rats have demonstrated that chronic administration of 20-HETE synthesis inhibitors leads to a sustained decrease in urinary 20-HETE levels, which is associated with changes in sodium and water balance.
| Inhibitor | Animal Model | Effect on Renal Blood Flow (RBF) | Effect on Renal Vascular Resistance (RVR) | Reference Study |
|---|---|---|---|---|
| HET0016 | 2-Kidney 1-Clip Hypertensive Rats | Increased RBF | Decreased RVR | Kopkan et al. |
| Antisense Oligonucleotides to CYP4A | Sprague-Dawley Rats | Attenuated L-NAME-induced reduction in RBF | Attenuated L-NAME-induced increase in RVR | Oyekan et al. nih.govnih.gov |
Research into Renal Diseases (e.g., Hypertension-Induced Nephropathy, Polycystic Kidney Disease)
The application of CYP4A/CYP4F inhibitors has been particularly insightful in the study of renal diseases. In models of hypertension-induced nephropathy, inhibiting 20-HETE has been shown to have complex, sometimes contradictory, effects. While elevated 20-HETE can contribute to hypertension, its inhibition in certain contexts can also exacerbate salt-sensitive hypertension, highlighting its dual role in blood pressure regulation. ahajournals.org
In the context of polycystic kidney disease (PKD), research has indicated that 20-HETE production is increased in rodent models and in the serum of patients with PKD. nih.gov The use of 20-HETE synthesis inhibitors in these models has demonstrated a reduction in cyst formation. nih.gov This suggests that inhibitors like Cyp4A11/cyp4F2-IN-1 could be valuable tools for investigating the signaling pathways that drive cystogenesis in PKD. nih.gov
Elucidation of Cardiovascular and Cerebrovascular Mechanisms
The inhibition of 20-HETE synthesis provides a powerful approach to understanding its role in the broader cardiovascular and cerebrovascular systems.
Impact on Blood Pressure Regulation in Experimental Hypertension Models
Dual inhibitors of CYP4A and CYP4F are frequently used in animal models of hypertension to dissect the contribution of 20-HETE to blood pressure control. Studies in spontaneously hypertensive rats (SHR) and other hypertensive models have shown that inhibitors of 20-HETE synthesis can lower blood pressure. ahajournals.orgnih.gov These findings underscore the pro-hypertensive role of vascular 20-HETE. However, as mentioned earlier, the effect of inhibiting 20-HETE on blood pressure is not always straightforward and can depend on the specific model and the salt status of the animal. ahajournals.org Chronic blockade of renal 20-HETE formation can promote salt-sensitive hypertension in otherwise normotensive rats. ahajournals.org
| Inhibitor | Hypertension Model | Effect on Blood Pressure | Reference Study |
|---|---|---|---|
| HET0016 | Spontaneously Hypertensive Rats (SHR) | Decreased | Roman, 2018 ahajournals.org |
| ABT | Salt-fed Sprague-Dawley Rats | Increased | Sacerdoti et al. ahajournals.org |
| c-AUCB (sEH inhibitor, increases EETs) | 2-Kidney 1-Clip Hypertensive Rats | Decreased | Kopkan et al. researchgate.net |
Modulation of Vascular Tone and Endothelial Function in Research Settings
Inhibitors of 20-HETE synthesis are used to investigate the molecule's impact on vascular tone and the health of the endothelium. 20-HETE is a potent vasoconstrictor that contributes to the myogenic response of small arteries and arterioles. ahajournals.org By blocking its production, researchers can observe a reduction in vascular tone and an attenuation of the vasoconstrictor responses to various stimuli. ahajournals.org Furthermore, elevated levels of 20-HETE have been associated with endothelial dysfunction. ahajournals.orgahajournals.org Studies using inhibitors have shown that reducing 20-HETE can improve endothelial function, suggesting that compounds like this compound could be used to explore therapeutic strategies for conditions characterized by endothelial dysfunction. ahajournals.orgnih.gov
Studies on Stroke Pathogenesis in Animal Models
Inhibitors of CYP4A11 and CYP4F2 have been evaluated in various animal models of stroke, where they have demonstrated significant neuroprotective effects. These enzymes are the primary producers of 20-HETE, a potent vasoconstrictor implicated in the pathophysiology of both ischemic and hemorrhagic stroke nih.govnih.govmdpi.com. Blockade of 20-HETE synthesis has been shown to reduce infarct size in a middle cerebral artery occlusion (MCAO) model of ischemic stroke nih.gov.
Research using selective 20-HETE synthesis inhibitors, such as HET0016, has shown that their administration can reduce brain injury volume, decrease neurological deficits, and alleviate neuronal death following cerebral ischemia nih.govfrontiersin.orgnih.gov. These protective actions appear to be direct neuroprotection, as they can occur without altering cerebral blood flow nih.gov. In models of intracerebral hemorrhage, inhibiting 20-HETE synthesis also protects the brain from injury without inhibiting necessary post-injury angiogenesis frontiersin.org. Furthermore, prolonged inhibition of 20-HETE may have complex effects, with early neuroprotection observed but potentially less favorable outcomes in the long-term recovery phase due to suppressed angiogenesis .
| Animal Model | Inhibitor Used | Key Findings | Reference |
|---|---|---|---|
| Rat Model of Middle Cerebral Artery Occlusion (Ischemic Stroke) | General 20-HETE synthesis/action blockade | Reduced infarct size. | nih.gov |
| Rat Model of Juvenile Traumatic Brain Injury | HET0016 | Reduced brain damage volume and improved motor and memory function. | nih.gov |
| Mouse Focal Cerebral Ischemia Model | HET0016 | Suppressed microvessel density in the peri-infarct cortex at day 14 post-stroke. | |
| Animal Model of Intracerebral Hemorrhage | HET0016 | Reduced brain injury volume and neurological deficits; Alleviated neuronal death, ROS production, and inflammation. | frontiersin.org |
Role in Inflammation and Immune Response Research
The CYP4A/CYP4F enzyme system and its product 20-HETE are deeply involved in inflammatory processes. Consequently, inhibitors of these enzymes are valuable tools for inflammation research.
Effects on Pro-Inflammatory Eicosanoid Pathways (e.g., 20-HETE, Leukotrienes)
The primary effect of this compound is the inhibition of the ω-hydroxylation of arachidonic acid, thereby blocking the production of 20-HETE nih.gov. 20-HETE is recognized as a pro-inflammatory mediator nih.govresearchgate.net. Inhibitors like HET0016 are potent and highly selective for the CYP4A isoforms that produce 20-HETE, with minimal effects on other enzyme systems like cyclooxygenase (COX) or lipoxygenase (LOX) at therapeutic concentrations nih.govnih.gov. For instance, HET0016 inhibits 20-HETE formation in human renal microsomes with an IC50 value of 8.9 nM, whereas its IC50 for inhibiting epoxyeicosatrienoic acids (EETs) is significantly higher at 2800 nM nih.gov.
| Inhibitor | Target Pathway | Effect | Selectivity/Potency (IC50) | Reference |
|---|---|---|---|---|
| HET0016 | 20-HETE Synthesis (Rat Renal Microsomes) | Inhibition | 35.2 nM | nih.gov |
| HET0016 | 20-HETE Synthesis (Human Renal Microsomes) | Inhibition | 8.9 nM | nih.gov |
| HET0016 | EET Synthesis (Rat Renal Microsomes) | Inhibition | 2800 nM | nih.gov |
| Sesamin (Lignan) | 20-HETE Synthesis (CYP4F2) | Inhibition | 1.9 µM | h1.co |
| Sesamin (Lignan) | 20-HETE Synthesis (CYP4A11) | Weak Inhibition | >150 µM | h1.co |
Modulation of Inflammatory Cytokine Expression in Cell Culture Models
20-HETE is known to stimulate the production of various pro-inflammatory mediators, including cytokines nih.gov. It can activate the central inflammatory pathway NF-κB, leading to increased expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 frontiersin.orgimrpress.com.
Research using cell culture models has demonstrated that inhibiting 20-HETE synthesis can effectively suppress this inflammatory cascade. In cultured BV2 microglia, a cell line commonly used to study neuroinflammation, HET0016 was shown to attenuate the increase in TNF-α release that is typically evoked by lipopolysaccharide (LPS), a potent inflammatory stimulus researchgate.net. This suggests that CYP4A/4F inhibitors can directly modulate the inflammatory response of immune cells in the central nervous system. These findings are consistent with the broader understanding that 20-HETE promotes inflammation by stimulating the production of inflammatory cytokines in various cell types, including human endothelial cells imrpress.com.
| Cell Model | Inflammatory Stimulus | Inhibitor | Effect on Cytokine Expression | Reference |
|---|---|---|---|---|
| BV2 Microglia | Lipopolysaccharide (LPS) | HET0016 | Attenuated the increase in TNF-α release. | researchgate.net |
| Human Endothelial Cells | 20-HETE | - | Stimulates production of inflammatory cytokines (general finding). | imrpress.com |
Investigation in Experimental Models of Inflammation
The anti-inflammatory potential of CYP4A11/cyp4F2 inhibitors has been confirmed in several experimental animal models of inflammation mdpi.com. In a rat model of traumatic brain injury (TBI), HET0016 was found to improve both acute and long-term outcomes by attenuating the neuroinflammatory response researchgate.net. Specifically, it decreased the gene expression of pro-inflammatory cytokines like TNF-α and IL-1β in the acute phase and increased the expression of reparative cytokines like IL-4 and IL-10 during the recovery phase researchgate.net. The inhibitor also appeared to reduce the activation of microglia, the primary immune cells of the brain researchgate.net.
In a model of acute renal injury induced by ischemia-reperfusion, 20-HETE was shown to promote inflammation by activating monocytes and macrophages imrpress.com. Treatment with HET0016 attenuated the infiltration of these inflammatory cells into the kidney, highlighting the role of 20-HETE in recruiting immune cells to sites of injury imrpress.com. These studies establish that inhibition of 20-HETE synthesis is a viable strategy for mitigating inflammation in vivo across different disease models.
| Experimental Model | Inhibitor | Key Anti-Inflammatory Effects | Reference |
|---|---|---|---|
| Rat Model of Traumatic Brain Injury (TBI) | HET0016 | Decreased peri-lesion gene expression of TNF-α and IL-1β; Increased IL-4 and IL-10 expression; Reduced microglial activation. | researchgate.net |
| Rat Model of Acute Renal Ischemia-Reperfusion Injury | HET0016 | Attenuated infiltration of ED-1 positive monocytes/macrophages in the kidney. | imrpress.com |
Studies in Metabolic Dysfunction-associated Steatotic Liver Disease (MASLD)
Emerging research has implicated the CYP4A11/20-HETE pathway in the pathogenesis of Metabolic Dysfunction-associated Steatotic Liver Disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD). Studies have shown that the expression of CYP4A11 and the synthesis of 20-HETE are increased during the progression of MASLD nih.govresearchgate.net.
Effects on Lipid Accumulation and Metabolism in Hepatic Cell Models
In vitro studies using hepatic cell models, such as HepG2 cells, have been crucial in elucidating the role of CYP4A11 in liver lipid metabolism nih.gov. When these cells are exposed to high levels of free fatty acids (FFAs) to mimic the conditions of MASLD, the expression of CYP4A11 increases nih.gov.
One study demonstrated that increasing the expression of CYP4A11 in HepG2 cells led to an increased synthesis of triglycerides (TG), a key feature of hepatic steatosis nih.gov. Conversely, inhibiting CYP4A11 expression, either through siRNA or with the pharmacological inhibitor HET0016, resulted in a decrease in TG synthesis nih.gov. This indicates a direct role for CYP4A11 in promoting lipid accumulation within liver cells. The mechanism may be related to the induction of reactive oxygen species (ROS) and subsequent lipid peroxidation by CYP4A11, which contributes to the lipotoxicity seen in MASLD nih.gov. By inhibiting CYP4A11, HET0016 was shown to attenuate ROS production in this cell model nih.gov.
| Hepatic Cell Model | Condition | Intervention | Effect on Lipid Metabolism | Reference |
|---|---|---|---|---|
| HepG2 Cells | Free Fatty Acid (FFA) induced steatosis | CYP4A11 overexpression | Increased triglyceride (TG) synthesis. | nih.gov |
| HepG2 Cells | FFA-induced steatosis | CYP4A11 inhibition (siRNA) | Decreased TG synthesis. | nih.gov |
| HepG2 Cells | FFA-induced steatosis + Clofibrate | HET0016 (CYP4A inhibitor) | Attenuated ROS production. | nih.gov |
Research into Hepatic Stellate Cell Activation and Fibrosis Progression
Liver fibrosis is a pathological scarring process resulting from chronic liver injury, which can advance to cirrhosis and liver failure. nih.gov The activation of hepatic stellate cells (HSCs) is a central event in the development of liver fibrosis; upon activation, these cells transform into myofibroblast-like cells that produce excessive extracellular matrix. nih.govnih.gov Research using inhibitors like this compound is crucial for understanding the molecular drivers of this process.
Studies have implicated CYP enzymes in the progression of liver diseases that often precede fibrosis. For instance, CYP4A11 has been investigated in the context of nonalcoholic fatty liver disease (NAFLD), a condition characterized by fat accumulation in the liver that can lead to inflammation and fibrosis. nih.gov Research has shown that CYP4A11 expression is elevated in NAFLD and that the enzyme may contribute to the disease's progression by metabolizing fatty acids in a way that promotes the production of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and inflammation. nih.gov
In a cellular model of NAFLD using free fatty acid-stimulated HepG2 cells, application of the CYP4A11 inhibitor HET0016 was found to attenuate cellular apoptosis. nih.gov This finding suggests that inhibiting CYP4A11/CYP4F2 could be a key research strategy to explore the mitigation of liver cell damage, a primary trigger for the activation of hepatic stellate cells. nih.govmdpi.com Therefore, a tool compound like this compound is invaluable for experiments designed to elucidate the specific contribution of the CYP4A11/CYP4F2-20-HETE axis to HSC activation and the subsequent progression of liver fibrosis.
Explorations in Cancer Biology
The CYP4A11 and CYP4F2 enzymes, along with their metabolite 20-HETE, have been increasingly implicated in the pathology of various cancers. researchgate.netnih.gov Elevated expression of these enzymes has been noted in several tumor types, where they contribute to key hallmarks of cancer, including sustained proliferation, angiogenesis, and metastasis. researchgate.net this compound serves as a vital tool for dissecting the precise mechanisms through which this pathway promotes malignancy.
One of the fundamental capabilities of cancer is uncontrolled cell proliferation. nih.gov Research has demonstrated that the overexpression of CYP4F2 and CYP4F11 in estrogen receptor-positive (ER+) breast cancer promotes cancer cell proliferation and confers resistance to apoptosis. nih.gov This effect is mediated by the production of 20-HETE, which activates the anti-apoptotic protein Bcl-2. nih.gov
The use of selective inhibitors in in vitro cancer models allows for the direct assessment of the CYP4A/4F pathway's role in cell viability. In studies with ER+ breast cancer cell lines (MCF-7), the selective 20-HETE synthase inhibitor HET0016 was shown to effectively inhibit estrogen-stimulated cell proliferation. nih.gov This highlights the utility of compounds like this compound in probing the signaling cascades that link CYP4A/4F activity to cancer cell growth and survival. By blocking 20-HETE production, researchers can quantify the impact on cell proliferation rates, colony formation, and cell migration, thereby validating the pathway as a component of the cancer phenotype.
| Cell Line | Cancer Type | Inhibitor Used | Observed Effect on Proliferation | Key Findings | Citation |
|---|---|---|---|---|---|
| MCF-7 | ER+ Breast Cancer | HET0016 | Inhibition of estrogen-stimulated proliferation | Demonstrates the role of the 20-HETE pathway in hormone-driven cancer growth. | nih.gov |
| A549 | Non-Small Cell Lung Cancer | HET0016 | Decrease in tumor volume (in vivo) | Inhibition of 20-HETE synthesis reduces tumor growth and metastasis. | researchgate.net |
| HepG2 | Hepatocellular Carcinoma (NAFLD Model) | HET0016 | Attenuation of apoptosis | Inhibiting CYP4A11 reduces FFA-induced cell damage. | nih.gov |
Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a small size, as it supplies nutrients and oxygen. nih.govmdpi.com The CYP4 ω-hydroxylase pathway is a significant promoter of tumor angiogenesis. researchgate.net Overexpression of CYP4A11 in non-small cell lung cancer (NSCLC) cells leads to increased production of 20-HETE, which in turn upregulates key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9). researchgate.net VEGF is a potent stimulator of blood vessel formation, while MMPs are enzymes that degrade the extracellular matrix, facilitating endothelial cell migration and invasion. nih.govnih.gov
This compound is utilized in research to interrupt this process and study the consequences. In animal models of NSCLC, treatment with the inhibitor HET0016 resulted in a significant decrease in tumor volume, microvessel density (MVD), and the occurrence of spontaneous lung metastasis. researchgate.net These findings demonstrate that a selective inhibitor can be used to investigate the critical role of the CYP4A11/4F2 pathway in promoting the vascularization of tumors.
| Marker | Function in Angiogenesis | Effect of CYP4A11/4F2 Inhibition | Citation |
|---|---|---|---|
| VEGF (Vascular Endothelial Growth Factor) | Stimulates proliferation and migration of endothelial cells. | Downregulation | researchgate.net |
| MMP-9 (Matrix Metalloproteinase-9) | Degrades extracellular matrix, allowing for vessel sprouting and invasion. | Downregulation | researchgate.net |
| MVD (Microvessel Density) | A measure of the degree of tumor vascularization. | Reduction | researchgate.net |
Beyond demonstrating effects on cancer phenotypes, this compound is a fundamental tool for elucidating the underlying molecular mechanisms. The pro-tumorigenic effects of the CYP4A/4F-20-HETE axis are mediated through the activation of specific intracellular signaling pathways. researchgate.net Research has identified the PI3K/Akt and ERK1/2 signaling pathways as key downstream effectors. researchgate.net These pathways are frequently hyperactivated in cancer and regulate a wide range of cellular processes, including cell survival, growth, and proliferation. nih.govnih.govfrontiersin.org
By using a selective inhibitor like this compound, researchers can confirm the causal link between 20-HETE production and the activation of these pathways. For instance, studies have shown that the induction of VEGF and MMP-9 by CYP4A11 overexpression can be blocked not only by 20-HETE inhibitors but also by specific inhibitors of PI3K/Akt (e.g., wortmannin) and ERK1/2 (e.g., U0126). researchgate.net This type of experiment allows scientists to precisely map the signaling cascade, demonstrating that CYP4A11/4F2 acts upstream of PI3K/Akt and ERK1/2 to drive pro-angiogenic and pro-metastatic gene expression. Thus, the inhibitor is indispensable for validating the pathway and understanding how its components interact to promote cancer progression.
Mechanistic Insights into Cellular and Molecular Effects of Cyp4a11/cyp4f2 Inhibition
Impact on Arachidonic Acid Metabolism and Eicosanoid Profiles
The primary role of CYP4A11 and CYP4F2 enzymes is the metabolism of arachidonic acid (AA). nih.gov These enzymes belong to the cytochrome P450 omega-hydroxylase family and are crucial in converting AA into various bioactive eicosanoids. nih.gov Inhibition of these enzymes, therefore, leads to significant alterations in the profiles of these signaling molecules.
Alterations in 20-HETE Synthesis and Levels
The most direct and significant consequence of inhibiting CYP4A11 and CYP4F2 is the reduced synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). acs.orgontosight.ai In humans, CYP4F2 and CYP4A11 are the principal enzymes responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE, particularly in the liver and kidneys. nih.govresearchgate.netmdpi.comwikipedia.orgmdpi.com Studies using immunoinhibition have shown that antibodies against CYP4F2 can inhibit up to 93.4% of 20-HETE formation in human liver microsomes, while antibodies against CYP4A11 have a much smaller inhibitory effect (around 13%). nih.gov This suggests that CYP4F2 is the predominant 20-HETE synthase at physiologically relevant arachidonic acid concentrations. nih.gov
Inhibitors are classified based on their mechanism of action, including competitive inhibitors that bind to the active site and mechanism-based inhibitors that lead to irreversible inactivation of the enzyme. scbt.com The use of specific inhibitors in research has consistently demonstrated a significant decrease in 20-HETE production both in vitro and in vivo. nih.govahajournals.org For example, the inhibitor HET0016 has been shown to potently and selectively inhibit 20-HETE synthesis. scbt.comnih.govnih.govnih.gov Chronic administration of inhibitors like HET0016 in animal models resulted in an 85% reduction in urinary 20-HETE excretion. ahajournals.org
Table 1: Effect of CYP4A11/CYP4F2 Inhibition on 20-HETE Synthesis
| Inhibitor/Method | Model System | Observed Effect on 20-HETE | Reference(s) |
|---|---|---|---|
| Anti-CYP4F2 Antibodies | Human Liver Microsomes | 93.4% inhibition | nih.gov |
| Anti-CYP4A11 Antibodies | Human Liver Microsomes | 13.0% inhibition | nih.gov |
| HET0016 | Human Renal Microsomes | Potent and selective inhibition (IC50 <10 nM) | nih.gov |
| HET0016 (chronic) | Sprague-Dawley Rats | 85% decrease in urinary excretion | ahajournals.org |
| 17-Octadecynoic acid (17-ODYA) | Rat Renal Microvessels | Blockade of ANG II-stimulated 20-HETE production | plos.org |
| CYP4A11 F434S variant (genetic) | Humans | Reduced enzymatic activity and 20-HETE production | nih.govahajournals.org |
| CYP4F2 V433M variant (genetic) | In vitro | Significantly reduced 20-HETE production | nih.govahajournals.org |
Influence on Other Hydroxyeicosatetraenoic Acid (HETE) Isomers
While the primary product of CYP4A11 and CYP4F2 action on arachidonic acid is 20-HETE, these enzymes can also produce other HETE isomers. CYP4A11, for instance, exhibits some ω-1 hydroxylation activity, producing 19-HETE, although the ratio of 20-HETE to 19-HETE is approximately 4.7:1. nih.gov Therefore, inhibition of CYP4A11 would also lead to a reduction in 19-HETE levels, albeit to a lesser extent than 20-HETE.
Furthermore, inhibiting the CYP450 pathway can cause a metabolic shunting of the arachidonic acid substrate towards other enzymatic pathways, namely the lipoxygenase (LOX) pathway. This could potentially increase the production of other HETE isomers, such as 5-HETE, 12-HETE, and 15-HETE, which are products of the 5-LOX, 12-LOX, and 15-LOX enzymes, respectively. nih.gov
Potential Cross-Talk with Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
Arachidonic acid serves as a common substrate for three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). nih.govresearchgate.netnih.gov Consequently, the inhibition of one pathway can significantly impact the others. By blocking the conversion of arachidonic acid to 20-HETE via CYP4A11/CYP4F2 inhibition, the free arachidonic acid becomes more available for metabolism by COX and LOX enzymes. nih.govacs.org
Table 2: Summary of Potential Cross-Talk Between Eicosanoid Pathways
| Pathway Interaction | Consequence of CYP4A11/CYP4F2 Inhibition | Potential Cellular Effect | Reference(s) |
|---|---|---|---|
| Substrate Shunting to LOX | Increased availability of AA for LOX enzymes | Increased production of leukotrienes and other HETEs | nih.gov |
| Substrate Shunting to COX | Increased availability of AA for COX enzymes | Increased production of prostaglandins (B1171923) and thromboxanes | nih.govacs.org |
| 20-HETE on COX activity | Decreased 20-HETE removes competition at COX | Potentially altered thromboxane (B8750289) A2 synthesis | wikipedia.org |
Downstream Signaling Pathways and Cellular Responses
The alterations in eicosanoid profiles, particularly the reduction in 20-HETE, trigger a cascade of downstream cellular events. 20-HETE is a potent signaling molecule that modulates the activity of various intracellular targets, including ion channels and protein kinases.
Modulation of Ion Channel Activity (e.g., K+ Channels, Ca2+ Channels)
20-HETE plays a critical role in regulating vascular tone and ion transport by directly modulating the activity of several key ion channels. A primary target is the large-conductance Ca2+-activated potassium (KCa or BK) channel in vascular smooth muscle cells. plos.orgnih.govimrpress.com 20-HETE inhibits the activity of these channels, leading to membrane depolarization, which in turn facilitates the entry of Ca2+ through voltage-gated L-type Ca2+ channels, causing vasoconstriction. nih.govimrpress.com
Therefore, inhibition of CYP4A11/CYP4F2, by reducing 20-HETE levels, would be expected to disinhibit (activate) KCa channels. This would lead to membrane hyperpolarization and closure of voltage-gated Ca2+ channels, promoting vasodilation. plos.org
In addition to its effects on K+ and L-type Ca2+ channels, 20-HETE has been shown to activate other calcium channels, including the transient receptor potential canonical 6 (TRPC6) and transient receptor potential vanilloid 1 (TRPV1) channels. imrpress.comnih.govnih.gov Activation of these channels contributes to increased intracellular calcium. Inhibition of 20-HETE synthesis would thus be expected to reduce the activity of TRPC6 and TRPV1 channels.
Table 3: Modulation of Ion Channels by 20-HETE
| Ion Channel | Effect of 20-HETE | Consequence of CYP4A11/CYP4F2 Inhibition | Reference(s) |
|---|---|---|---|
| Large-conductance Ca2+-activated K+ (KCa/BK) channel | Inhibition | Activation (disinhibition) | plos.orgnih.govimrpress.com |
| L-type Ca2+ channel | Increased activity (secondary to depolarization) | Decreased activity | nih.govimrpress.com |
| Transient Receptor Potential Canonical 6 (TRPC6) | Activation | Decreased activity | imrpress.comnih.gov |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Activation and sensitization | Decreased activity and sensitization | imrpress.comnih.gov |
| Na+/K+-ATPase | Inhibition (via PKC) | Activation (disinhibition) | wikipedia.orgnih.gov |
| Na-K-Cl cotransporter | Inhibition | Activation (disinhibition) | wikipedia.org |
Effects on Protein Kinase C (PKC) Activation
A significant downstream signaling pathway affected by 20-HETE is the Protein Kinase C (PKC) pathway. Multiple studies have established that 20-HETE can activate PKC. nih.govnih.govnih.govnih.govcloudfront.net This activation is a key mechanism through which 20-HETE exerts many of its physiological effects. For example, the vasoconstrictor action of 20-HETE in cerebral arteries is mediated by PKC activation, which then leads to the inhibition of KCa channels. nih.gov
Furthermore, 20-HETE-mediated PKC activation has been shown to inhibit the activity of Na+,K+-ATPase in renal tubular cells. nih.govnih.gov This effect was abolished by PKC inhibitors and in cells with a mutated PKC phosphorylation site on the Na+,K+-ATPase alpha subunit. nih.govnih.gov The activation of PKC by 20-HETE can occur at physiological calcium concentrations and involves the translocation of PKC from the cytoplasm to the cell membrane. nih.govnih.gov
Influence on Nuclear Factor-kappa B (NF-κB) Signaling
There is no available scientific information detailing the influence of Cyp4A11/cyp4F2-IN-1 on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research has not yet elucidated whether this compound affects the phosphorylation and degradation of IκBα or the subsequent nuclear translocation and DNA-binding activity of NF-κB subunits like p65.
Regulation of Adhesion Molecules and Inflammatory Cytokines
Specific data on how this compound regulates the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) is not available. Furthermore, there are no published findings on the effect of this compound on the production and secretion of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1beta (IL-1β).
Gene Expression and Protein Regulation Studies
Effects on CYP4A11 and CYP4F2 Gene and Protein Expression
There is no research available that describes the effects of this compound on the gene and protein expression of its targets, CYP4A11 and CYP4F2. It is unknown whether the compound engages in feedback regulation, leading to compensatory changes in the transcription or translation of these enzymes.
Modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway
The modulatory effects of this compound on the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway have not been documented. There is no information regarding its impact on the expression of PPARα itself or its downstream target genes that are involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A).
Influence on AMP-Activated Protein Kinase (AMPK) Signaling
There are no studies detailing the influence of this compound on the AMP-Activated Protein Kinase (AMPK) signaling cascade. Its effects on the phosphorylation status of AMPK and its downstream substrates, such as Acetyl-CoA Carboxylase (ACC), remain uninvestigated.
Impact on Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The impact of this compound on the Sterol Regulatory Element-Binding Protein (SREBP) pathway is currently unknown. No data exists on whether this inhibitor affects the maturation, nuclear translocation, or transcriptional activity of SREBP isoforms, such as SREBP-1c, which are critical for regulating lipogenesis.
Lipid Metabolism and Metabolite Diversification Beyond 20-HETE
Inhibition of the cytochrome P450 enzymes CYP4A11 and CYP4F2 extends beyond the well-documented reduction of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant signaling molecule in vascular function. The blockade of these enzymes precipitates a cascade of effects on broader lipid metabolism pathways, leading to alterations in the processing of various fatty acids and the generation of novel bioactive lipid species. These changes carry significant implications for cellular signaling and homeostasis.
Effects on ω-Hydroxylation of Saturated and Unsaturated Fatty Acids
CYP4A11 and CYP4F2 are primary enzymes responsible for the ω-hydroxylation of a wide array of both saturated and unsaturated fatty acids. medsciencegroup.commedsciencegroup.comnih.govmdpi.comnih.gov This metabolic process, which introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid, is a critical step in their catabolism and conversion to dicarboxylic acids, which can then enter β-oxidation. medsciencegroup.commedsciencegroup.com The enzymatic efficiency of CYP4A11 is particularly notable with medium-chain fatty acids, though it also processes longer-chain saturated and unsaturated fatty acids. medsciencegroup.commdpi.com
The inhibition of CYP4A11 and CYP4F2 by a compound such as this compound would be expected to significantly curtail the ω-hydroxylation of these fatty acids. This would lead to an accumulation of the parent fatty acids and a reduction in their ω-hydroxylated products. The physiological consequences of such a shift are multifaceted, as ω-hydroxylated fatty acids and their downstream metabolites have distinct biological activities.
| Fatty Acid Substrate | Primary Enzymes | Expected Effect of Inhibition | Potential Consequence |
| Lauric Acid (C12:0) | CYP4A11 | Decreased ω-hydroxylation | Accumulation of lauric acid |
| Myristic Acid (C14:0) | CYP4A11 | Decreased ω-hydroxylation | Accumulation of myristic acid |
| Palmitic Acid (C16:0) | CYP4A11, CYP4F2 | Decreased ω-hydroxylation | Accumulation of palmitic acid |
| Oleic Acid (C18:1) | CYP4A11, CYP4F2 | Decreased ω-hydroxylation | Accumulation of oleic acid |
| Linoleic Acid (C18:2) | CYP4A11, CYP4F2 | Decreased ω-hydroxylation | Accumulation of linoleic acid |
| Arachidonic Acid (C20:4) | CYP4A11, CYP4F2 | Decreased 20-HETE formation | Altered vascular tone and inflammation |
Impact on N-Acyl Amino Acid Metabolism and Novel Lipid Metabolite Production
Recent research has identified CYP4F2 as a key determinant of the circulating levels of certain N-acyl amino acids (NAA), a class of signaling lipids. nih.govnih.gov Specifically, CYP4F2 mediates the hydroxylation of N-oleoyl-leucine and N-oleoyl-phenylalanine. nih.govnih.gov This enzymatic action results in a diversification of the lipid metabolite profile, leading to the production of previously uncharacterized lipid species. nih.govnih.gov
The inhibition of CYP4F2 by this compound is therefore anticipated to have a profound impact on the metabolic landscape of NAAs. By blocking the hydroxylation of these molecules, the inhibitor would likely lead to an increase in the plasma concentrations of the parent NAAs, such as N-oleoyl-leucine and N-oleoyl-phenylalanine, while simultaneously decreasing the formation of their hydroxylated derivatives.
This alteration in NAA metabolism could have significant biological effects, as NAAs are involved in the regulation of energy expenditure and metabolic homeostasis. The novel hydroxylated lipid metabolites produced by CYP4F2 activity may also possess unique signaling properties that are lost upon inhibition of the enzyme.
| N-Acyl Amino Acid Substrate | Key Enzyme | Effect of Inhibition | Potential Novel Metabolites (Production Decreased) |
| N-oleoyl-leucine | CYP4F2 | Increased plasma levels of parent compound | Hydroxy-oleoyl-leucine and other derivatives |
| N-oleoyl-phenylalanine | CYP4F2 | Increased plasma levels of parent compound | Hydroxy-oleoyl-phenylalanine and other derivatives |
Methodological Approaches in Cyp4a11/cyp4f2 in 1 Research
In Vitro Enzyme Activity Assays
In vitro enzyme activity assays are fundamental for characterizing the direct interaction of Cyp4A11/cyp4F2-IN-1 with its target enzymes, CYP4A11 and CYP4F2. These assays allow for a detailed analysis of inhibitory potency and selectivity in a controlled environment.
To isolate and study the specific effects of inhibitors on individual cytochrome P450 (CYP) isoforms, recombinant enzyme systems are widely employed. criver.com These systems involve the expression of a single human CYP enzyme, such as CYP4A11 or CYP4F2, in a host organism that lacks endogenous CYP activity, thereby eliminating confounding metabolic activities.
Commonly used expression systems include:
Sf9 Insect Cells: Baculovirus-infected Sf9 insect cells are a popular choice for expressing human CYP enzymes. bmglabtech.com These cells can be engineered to co-express the target CYP isoform along with essential redox partners like P450 reductase and, in some cases, cytochrome b5, which are necessary for catalytic activity. bmglabtech.compromega.com The resulting microsomal fractions, often referred to as "Supersomes™," provide a robust platform for high-throughput screening of potential inhibitors. promega.com
E. coli-expressed enzymes: Escherichia coli is another host system utilized for the production of recombinant CYP enzymes. While challenges related to proper protein folding and membrane integration exist, various engineering strategies have been developed to overcome these limitations and produce functional P450s.
Fission Yeast: Fission yeast (Schizosaccharomyces pombe) has also been successfully used to co-express human CYPs and UDP-glucuronosyltransferases (UGTs) to study their mutual interactions. mdpi.com
These recombinant systems are invaluable for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) of compounds like this compound against their specific targets. researchgate.net
To assess the inhibitory activity of this compound in a more physiologically relevant context, microsomal fractions are prepared from human tissues, primarily the liver and kidneys, where CYP4A11 and CYP4F2 are prominently expressed. nih.govresearchgate.net Human liver microsomes (HLMs) and human kidney microsomes (HKMs) contain a complex mixture of drug-metabolizing enzymes and provide a more comprehensive picture of an inhibitor's potential interactions and metabolic fate. researchgate.netnih.gov
Studies using these preparations have been crucial in:
Confirming the inhibitory potency of compounds against CYP4A11 and CYP4F2 in a native environment. researchgate.net
Investigating the contribution of these enzymes to the metabolism of endogenous compounds like arachidonic acid. nih.gov
Evaluating the selectivity of inhibitors across a range of CYP isoforms present in the tissue. researchgate.net
For instance, research has shown that both CYP4A11 and CYP4F2 are present and active in the human kidney, playing a role in the formation of 20-hydroxyeicosatetraenoic acid (20-HETE). nih.govresearchgate.net Therefore, using kidney microsomes is particularly relevant for studying inhibitors targeting these enzymes.
The activity of specific CYP isoforms is measured using probe substrates that are selectively metabolized by the enzyme of interest. promega.com The rate of product formation is then quantified to determine the level of enzyme inhibition.
A key innovation in this area is the development of luminogenic assays, such as the P450-Glo™ assays. bmglabtech.combjzeping.com These assays utilize proluciferin derivatives that are converted into luciferin (B1168401) by a specific CYP enzyme. bjzeping.com The resulting light output, catalyzed by luciferase, is directly proportional to the CYP activity. bmglabtech.com
For CYP4A11 and CYP4F2, specific probe substrates include:
Luciferin-4A: This luciferin derivative is selectively metabolized by CYP4A11, making its O-demethylation a reliable marker for CYP4A11 activity in both recombinant systems and human tissue microsomes. researchgate.netpromega.com
Luciferin-4F2/3: This substrate shows a high degree of selectivity for CYP4F3B and CYP4F2, enabling the study of their activity. promega.compromega.com
Arachidonic Acid: As a natural substrate, the ω-hydroxylation of arachidonic acid to form 20-HETE is a critical reaction catalyzed by both CYP4A11 and CYP4F2. nih.gov
Quantitative analysis of the resulting products is typically performed using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), which allow for the separation and precise measurement of metabolites. nih.gov
Table 1: Examples of In Vitro Enzyme Assays for Cyp4A11 and cyp4F2
| Assay Component | Description | Reference |
|---|---|---|
| Enzyme Source | Recombinant CYP4A11/CYP4F2 expressed in Sf9 cells or E. coli; Human liver and kidney microsomes. | promega.comnih.gov |
| Probe Substrate | Luciferin-4A (for CYP4A11), Luciferin-4F2/3 (for CYP4F2), Arachidonic Acid (for both). | researchgate.netnih.govpromega.compromega.com |
| Detection Method | Luminescence (for luciferin-based assays), HPLC, LC-MS (for metabolite analysis). | bmglabtech.combjzeping.comnih.gov |
Cellular and Organotypic Culture Models
While in vitro assays provide detailed biochemical data, they lack the complexity of a living cell. Cellular and organotypic culture models bridge this gap by allowing researchers to study the effects of this compound in a more integrated biological system.
Established human cell lines are valuable tools for investigating the cellular mechanisms affected by CYP inhibitors.
HepG2 Cells: Derived from a human hepatocellular carcinoma, HepG2 cells are widely used in drug metabolism and hepatotoxicity studies. researchgate.net Although they express lower levels of CYP enzymes compared to primary hepatocytes, they can be genetically engineered to overexpress specific isoforms, including CYP4A11 and CYP4F2. researchgate.netnih.gov These engineered cell lines serve as convenient models for:
Studying the induction and inhibition of specific CYPs. nih.gov
Assessing the impact of inhibitors on cellular pathways. nih.gov
Investigating potential drug-drug interactions. mdpi.com
HUVEC (Human Umbilical Vein Endothelial Cells): As primary endothelial cells, HUVECs are a crucial model for cardiovascular research. cytion.com They are used to study processes such as angiogenesis, inflammation, and endothelial dysfunction. cytion.comnih.gov Since CYP enzymes, including isoforms of the CYP4 family, are expressed in endothelial cells and contribute to vascular function, HUVECs provide a relevant system to explore the vascular effects of this compound. nih.govahajournals.org Studies in HUVECs can elucidate the role of CYP inhibition on endothelial cell behavior and signaling. mdpi.com
Primary cells, isolated directly from tissues, more closely represent the in vivo state compared to immortalized cell lines.
Primary Human Hepatocytes: These are considered the "gold standard" for in vitro drug metabolism studies, as they retain the full complement of drug-metabolizing enzymes and regulatory functions of the liver. eurofinsdiscovery.com They are used to investigate the metabolism of compounds and their potential to induce or inhibit CYP enzymes in a highly relevant cellular context.
Primary Human Proximal Tubular Cells: Given the significant expression and activity of CYP4A11 and CYP4F2 in the kidney, primary cultures of human proximal tubular cells are an excellent model to study the renal-specific effects of inhibitors. nih.gov Research has shown that these cells express several CYP enzymes, including CYP4A11, and can be used to study drug metabolism and toxicity in the kidney. nih.gov
Table 2: Cellular Models in this compound Research
| Cell Model | Cell Type | Key Applications | Reference |
|---|---|---|---|
| HepG2 | Human Hepatocellular Carcinoma | Mechanistic studies of CYP inhibition and induction; Drug-drug interaction screening. | nih.govresearchgate.netmdpi.com |
| HUVEC | Human Umbilical Vein Endothelial Cells | Investigation of vascular effects; Angiogenesis and inflammation studies. | cytion.comnih.gov |
| Primary Hepatocytes | Human Liver Cells | "Gold standard" for drug metabolism studies; Assessment of hepatotoxicity. | eurofinsdiscovery.com |
| Primary Proximal Tubular Cells | Human Kidney Cells | Studying renal-specific effects of inhibitors; Kidney drug metabolism and toxicity. | nih.gov |
In Vivo Animal Models
While direct in vivo studies utilizing this compound, also known as compound 2 in its discovery paper, have not been extensively published, the research surrounding its chemical series provides a clear framework for how such a compound would be evaluated. The primary focus of in vivo models in this context is to assess the compound's ability to inhibit the production of 20-hydroxyeicosatetraenoic acid (20-HETE) and to observe the resulting physiological outcomes, particularly in models of kidney disease and hypertension.
Genetically Modified Models (e.g., Transgenic Mice with CYP4A11/CYP4F2 overexpression or knockout)
Research into the roles of CYP4A11 and CYP4F2 frequently employs genetically modified animal models to elucidate the specific contributions of these enzymes to pathophysiology. For instance, transgenic mice that overexpress human CYP4A11 have been generated to study the in vivo regulation of this gene. researchgate.net These models are crucial for understanding the baseline expression and inducibility of the enzyme. Similarly, studies have utilized variants of these genes, such as the CYP4A11 F434S polymorphism, to investigate their impact on blood pressure and 20-HETE synthesis. rsc.org
While published literature does not detail the specific administration of this compound to transgenic or knockout models of CYP4A11 or CYP4F2, these models represent a critical next step in the compound's evaluation. Such studies would allow researchers to confirm that the inhibitor's effects are directly mediated through the target enzymes.
Pharmacological Models of Disease (e.g., Hypertensive Animal Models)
The development of inhibitors for CYP4A11 and CYP4F2 is often aimed at treating conditions like hypertension and renal disease. acs.orgacs.org Therefore, pharmacological models of these diseases are essential for preclinical testing. In the discovery and optimization of the chemical series to which this compound belongs, a related optimized compound, 11c , was tested in an in vivo animal model. acs.org
Specifically, Sprague-Dawley rats were used to assess the in vivo efficacy of compound 11c . This compound demonstrated a significant inhibition of renal 20-HETE production after oral administration. acs.org This type of study is fundamental to establishing the proof-of-concept that a selective dual inhibitor can modulate its target in a living organism and is a standard approach for evaluating compounds like this compound.
Metabolomic Profiling in Animal Biofluids and Tissues
A key methodological approach to confirm the in vivo activity of a CYP4A11/CYP4F2 inhibitor is to measure the levels of the target metabolite, 20-HETE, in biological samples. The primary discovery study for the pyrazolylpyridine series, which includes this compound, utilized this approach for the optimized compound 11c . acs.org
Following oral administration to Sprague-Dawley rats, kidney tissues were collected, and the levels of 20-HETE were quantified. acs.org This was achieved by homogenizing the kidney cortex, performing a solid-phase extraction of the lipids, and then analyzing the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org This metabolomic profiling confirmed that compound 11c effectively inhibited its target enzymes in vivo, as evidenced by a significant reduction in renal 20-HETE concentrations. acs.org This method provides a direct measure of the pharmacological effect of the inhibitor on its intended metabolic pathway.
| Metabolomic Analysis of Compound 11c in Rats | |
| Animal Model | Sprague-Dawley rats |
| Tissue Analyzed | Kidney cortex |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Key Finding | Significant inhibition of renal 20-HETE production after oral administration. acs.org |
Molecular Biology and Genetic Techniques
Molecular biology and genetic techniques are fundamental to understanding how inhibitors like this compound interact with their targets and influence cellular processes. These methods are used to study the expression of the target genes and proteins.
Gene Expression Analysis (qPCR, RNA-seq)
Although specific gene expression studies using this compound have not been published, the broader research context for CYP4A11 and CYP4F2 heavily relies on these techniques. For example, quantitative real-time PCR (qPCR) is a standard method to measure the mRNA levels of CYP4A11 and CYP4F2 in various tissues and in response to different stimuli or genetic variations. researchgate.netmedchemexpress.com Studies have used qPCR to demonstrate that CYP4A11 mRNA levels can be induced by factors like fasting and peroxisome proliferator-activated receptor α (PPARα) agonists. researchgate.net
RNA-sequencing (RNA-seq) offers a more comprehensive, unbiased view of the entire transcriptome. While not yet reported for this compound, RNA-seq would be a powerful tool to assess the global effects of the inhibitor on gene expression in target tissues like the kidney, identifying not only changes in the target genes but also in downstream pathways related to inflammation, fibrosis, and blood pressure regulation.
Protein Expression Analysis (Western Blotting, Immunoquantitation)
The analysis of protein expression is critical to confirm that changes in gene expression translate to functional protein levels. Western blotting is a widely used technique in the study of CYP enzymes. For instance, it has been used to confirm the upregulation of CYP4A11 and CYP4F2 proteins in various cancer tissues. medchemexpress.com In the context of genetically modified animal models, Western blotting is essential to verify the overexpression or knockout of the target protein in tissues like the liver and kidney. researchgate.net
Gene Polymorphism Analysis (SNPs, Haplotype Analysis)
The study of genetic variations within the CYP4A11 and CYP4F2 genes is fundamental to understanding their role in health and disease. These analyses focus on single nucleotide polymorphisms (SNPs) and their combined effects as haplotypes.
Single Nucleotide Polymorphisms (SNPs): SNPs are variations at a single position in a DNA sequence. In CYP4A11 and CYP4F2, specific SNPs have been linked to altered enzyme activity and susceptibility to cardiovascular diseases. scilit.comresearchgate.net For example, the T8590C SNP (rs1126742) in CYP4A11 results in a phenylalanine-to-serine amino acid substitution (F434S), leading to a significant reduction in the enzyme's ability to produce its primary metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE). nih.govoup.com Similarly, the V433M SNP (rs2108622) in CYP4F2 is associated with reduced enzymatic activity. researchgate.net
Researchers identify these SNPs by genotyping DNA samples from large cohorts, often comparing frequencies in healthy individuals versus those with conditions like hypertension or coronary artery disease (CAD). scilit.com Studies have shown that polymorphisms in CYP4A11 and CYP4F2 can have varied and sometimes opposing effects on 20-HETE excretion. nih.govlipidmaps.org For instance, certain CYP4F2 genotypes are associated with increased 20-HETE excretion and higher systolic blood pressure, while some CYP4A11 genotypes are linked to reduced 20-HETE excretion. nih.govlipidmaps.org
Haplotype Analysis: Haplotype analysis involves examining a set of SNPs on a single chromosome that are statistically associated. This approach can provide more power than single-SNP analysis to detect associations with disease risk. In a study on a Russian population, the G-C-A haplotype of CYP4A11, constructed from several SNPs, was associated with an increased risk of CAD. scilit.comnih.gov Furthermore, analyses can reveal epistatic interactions, where the effect of one gene's polymorphism is modified by another's. A significant interaction has been found between the CYP4A11 CC and CYP4F2 GA genotypes, which may predispose individuals in the Han Chinese population to essential hypertension. chapman.edu
Table 1: Selected SNPs in CYP4A11 and CYP4F2 and Their Clinical Associations
| Gene | SNP | Allele Change | Associated Phenotype/Disease | Reference |
|---|---|---|---|---|
| CYP4A11 | rs1126742 | T > C | Reduced 20-HETE synthesis, hypertension | nih.govoup.com |
| CYP4A11 | rs9332978 | T > C | Increased risk of Coronary Artery Disease (CAD) | scilit.com |
| CYP4A11 | C-296T | C > T | Increased risk of ischemic stroke | nih.gov |
| CYP4F2 | rs2108622 | G > A (V433M) | Reduced vitamin K metabolism, increased risk of ischemic stroke | researchgate.netnih.gov |
CRISPR/Cas9 Applications for Gene Editing in Research
The CRISPR/Cas9 system has emerged as a transformative tool for genome editing, offering unprecedented precision in modifying genetic material. hug.chmdpi.com This technology consists of a Cas9 nuclease, which acts as molecular scissors, and a guide RNA (gRNA) that directs the nuclease to a specific DNA sequence. chapman.edu By introducing a double-strand break at a targeted locus, CRISPR/Cas9 enables researchers to disrupt (knockout), delete, or insert (knock-in) specific gene sequences. chapman.edunih.gov
In the context of CYP4A11 and CYP4F2 research, CRISPR/Cas9 provides a powerful method to create cellular and animal models to study gene function. nih.gov Although specific published applications for CYP4A11 and CYP4F2 are emerging, the methodology is widely applied to other cytochrome P450 enzymes. scilit.com
Potential Research Applications:
Gene Knockout Studies: Researchers can design gRNAs to target critical exons in the CYP4A11 or CYP4F2 genes. The introduction of the CRISPR/Cas9 machinery into a relevant cell line, such as human hepatocytes, would lead to gene inactivation. scilit.com These knockout cell lines serve as invaluable tools for confirming the specific roles of CYP4A11 and CYP4F2 in metabolizing endogenous compounds like arachidonic acid and therapeutic drugs.
Creation of Animal Models: The technology can be used to generate knockout mice by injecting CRISPR/Cas9 components directly into mouse embryos. ub.edunih.gov Such models would be crucial for in vivo studies to investigate the physiological consequences of lacking CYP4A11 or CYP4F2 function, particularly in relation to blood pressure regulation and renal function.
Studying Specific Polymorphisms: CRISPR/Cas9 can be used to introduce specific SNPs, like CYP4A11 F434S, into cell lines. This allows for the precise study of how a single nucleotide change affects enzyme kinetics, protein stability, and cellular processes without the confounding genetic background of human subjects.
Commercially available CRISPR/Cas9 knockout kits for both CYP4A11 and CYP4F2 provide researchers with the necessary reagents, including pre-designed gRNAs and Cas9 expression vectors, to facilitate these types of gene editing experiments. nih.govmdpi.com
Table 2: Overview of CRISPR/Cas9 Applications in Gene Research
| Application | Description | Relevance to CYP4A11/CYP4F2 | Reference |
|---|---|---|---|
| Gene Knockout | Inactivation of a target gene to study loss-of-function. | Elucidating the specific roles of each enzyme in 20-HETE synthesis and drug metabolism. | nih.gov |
| Point Mutation Introduction | Creation of a specific single nucleotide change in the genome. | Modeling the functional impact of known human SNPs on enzyme activity. | researchgate.net |
Analytical Chemistry Techniques for Metabolite Quantification
Quantifying the metabolites of CYP4A11 and CYP4F2, particularly eicosanoids derived from arachidonic acid, is essential for understanding their biological activity. Mass spectrometry-based techniques are the gold standard for this purpose due to their high sensitivity and specificity.
LC-MS, and particularly its tandem version (LC-MS/MS), is a powerful and widely used technique for quantifying eicosanoids and other metabolites in complex biological samples like plasma, urine, and microsomal incubates. nih.govub.edu The method involves two main steps: first, the separation of compounds in a sample using liquid chromatography, and second, their detection and quantification based on their mass-to-charge ratio by mass spectrometry.
The process typically involves sample preparation via solid-phase extraction (SPE) to isolate the analytes of interest. nih.gov The extract is then injected into an LC system, often using a C18 reverse-phase column, for separation. lipidmaps.orgnih.gov The separated metabolites are then ionized, commonly using electrospray ionization (ESI) in negative mode for eicosanoids, and detected by the mass spectrometer. lipidmaps.org For quantification, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. lipidmaps.org This allows for the simultaneous and accurate measurement of multiple eicosanoids, such as 20-HETE, in a single run. nih.govnih.gov
GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like eicosanoids, chemical derivatization is required to increase their volatility. scilit.commdpi.com This multi-step process can be more labor-intensive than LC-MS but offers high sensitivity and resolution, making it a reliable method for quantifying specific metabolites like 20-HETE in biological fluids. scilit.comoup.com
The workflow for GC-MS analysis of eicosanoids typically includes extraction from the biological matrix, often followed by purification steps. The extracted compounds are then derivatized to form more volatile esters and ethers (e.g., tert-butyldimethylsilyl derivatives). scilit.com The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification. mdpi.com Despite the more complex sample preparation, GC-MS remains a valuable tool, especially for targeted analysis of specific, well-characterized eicosanoids. nih.govresearchgate.net
Untargeted metabolomics is a global approach aimed at measuring as many small molecules (metabolites) as possible in a biological sample to identify changes related to a specific physiological state, disease, or genetic variation. nih.govmdpi.com This hypothesis-generating technique is increasingly used to discover novel endogenous biomarkers of enzyme activity. unil.ch
In the context of CYP4A11 and CYP4F2, an untargeted approach using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, can compare the metabolic profiles of individuals with different genotypes (e.g., high-activity vs. low-activity SNPs). unil.ch By analyzing biological fluids like urine or plasma, researchers can identify metabolites whose levels correlate significantly with the genetic status of CYP4A11 or CYP4F2. unil.ch These identified features can then be structurally characterized and validated as potential non-invasive biomarkers of in vivo enzyme activity. This approach moves beyond known pathways to discover novel substrates or metabolic consequences of altered CYP4A11/CYP4F2 function. mdpi.comnih.gov
Table 3: Comparison of Analytical Techniques for Metabolite Analysis
| Technique | Principle | Sample Preparation | Throughput | Application in CYP4A11/4F2 Research | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific ion transitions. | Moderate (e.g., Solid-Phase Extraction). | High; allows for multiplexing. | Targeted quantification of 20-HETE and other eicosanoids in various biological matrices. | nih.govnih.gov |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Extensive (requires chemical derivatization). | Lower, due to complex sample prep. | Sensitive and specific quantification of targeted eicosanoids like 20-HETE. | scilit.comoup.com |
| Untargeted Metabolomics (LC-HRMS) | Global profiling of all detectable metabolites to find differences between sample groups. | Moderate; focused on broad extraction. | Moderate to High. | Discovery of novel endogenous biomarkers that reflect in vivo CYP4A11/4F2 activity. | nih.govunil.ch |
Future Directions and Emerging Research Avenues
Development of More Highly Selective Inhibitors for Distinct CYP4A/4F Isoforms
A significant hurdle in the therapeutic application of 20-HETE synthesis inhibitors is the lack of isoform-selective compounds. nih.gov Enzymes within the CYP4A and CYP4F subfamilies, while both producing 20-HETE, exhibit distinct tissue expression patterns, regulation, and substrate specificities. medsciencegroup.comresearchgate.net For instance, CYP4F2 is considered the predominant 20-HETE synthase in the human liver and kidney, while CYP4A11 also makes a substantial contribution. ahajournals.orgahajournals.org Current inhibitors, such as HET0016, are potent but act as "pan-CYP4" inhibitors, limiting the ability to dissect the specific roles of each isoform in health and disease. nih.gov
The development of inhibitors with high selectivity for CYP4A11 over CYP4F2, or vice versa, is a critical next step. This would allow researchers to probe the differential contributions of each enzyme to specific pathologies. For example, sesamin, a lignan (B3055560) found in sesame, has shown some promise in this area, as it selectively inhibits CYP4F2 with an IC50 of 1.9 μmol/L while having minimal effect on CYP4A11 (IC50 >150 μmol/L). ahajournals.orgresearchgate.net Future research will focus on creating a new generation of pharmacological tools that can distinguish between these closely related enzymes, enabling more precise therapeutic targeting and reducing the potential for off-target effects. nih.govnih.gov
| Inhibitor | Target(s) | Selectivity Profile | Reference(s) |
| HET0016 | CYP4A/4F enzymes | Potent, but non-selective ("pan-CYP4") inhibitor of 20-HETE synthesis. IC50 in human renal microsomes is 8.9 nM. | nih.govnih.gov |
| TS-011 | CYP4A/4F enzymes | Potent and selective for 20-HETE synthesis; related to HET0016 but with increased water solubility. | nih.gov |
| Sesamin | CYP4F2 | Selective for CYP4F2 (IC50: 1.9 μmol/L) over CYP4A11 (IC50: >150 μmol/L). | ahajournals.orgresearchgate.net |
Comprehensive Elucidation of CYP4A11 and CYP4F2 Cross-Talk and Regulatory Networks
CYP4A11 and CYP4F2, the primary human 20-HETE synthases, are encoded by genes on different chromosomes (1p33 and 19p13, respectively), suggesting distinct regulatory mechanisms. nih.govmdpi.comwikipedia.org Indeed, CYP4A gene expression is known to be regulated by the nuclear receptor PPARα, whereas CYP4F2 expression can be induced by statins, independent of PPARα. nih.gov However, the interplay and potential for cross-talk between these two systems are poorly understood. Studies have noted potentially competing effects of genetic variants within the linked CYP4F2/CYP4F11 gene cluster, hinting at complex regulatory interactions. nih.govacs.org
Future investigations must aim to unravel these intricate regulatory networks. For example, nitric oxide (NO) has been shown to inhibit the formation of 20-HETE, suggesting a point of convergence in vascular signaling pathways. ahajournals.orgnih.gov Furthermore, in the progression of metabolic-associated fatty liver disease, CYP4A11 expression increases while CYP4F2 decreases, indicating opposing regulation in a disease-specific context. medsciencegroup.com Understanding these networks is crucial, as the net effect of a 20-HETE synthesis inhibitor in a specific tissue or disease state will depend on the relative expression and activity of both CYP4A11 and CYP4F2.
Advanced In Vivo Models for Dissecting Tissue-Specific Roles of 20-HETE Inhibition
The biological effects of 20-HETE are highly context- and tissue-dependent. In the kidney, for instance, 20-HETE produced in the renal tubules is natriuretic and can lower blood pressure, while its production in the renal vasculature causes vasoconstriction and is pro-hypertensive. ahajournals.org This duality underscores the need for advanced in vivo models to dissect the tissue-specific consequences of inhibiting CYP4A11 and CYP4F2.
While traditional animal models have been invaluable, future research will increasingly rely on more sophisticated systems. researchgate.netahajournals.org This includes the development and use of:
Tissue-specific knockout mice: Genetically engineered mice that lack either Cyp4a or Cyp4f genes in specific cell types (e.g., vascular smooth muscle cells, renal tubule cells, or hepatocytes) will be instrumental.
Humanized mouse models: Mice expressing human CYP4A11 and CYP4F2 will provide more clinically relevant insights into inhibitor efficacy and metabolism.
Advanced imaging techniques: High-resolution imaging can be used to monitor the physiological effects of inhibitors on blood flow, vascular remodeling, and tumor angiogenesis in real-time within a living organism. nih.gov In addition to animal models, advanced in vitro systems like 3D organoid-based models of human tissues, such as the liver, are already being used to test the effects of CYP4A inhibitors on steatosis and metabolic dysfunction. researchgate.net These models offer a powerful platform for bridging the gap between preclinical animal studies and human clinical trials.
Integration of Omics Data (Genomics, Proteomics, Metabolomics) with Inhibitor Studies
The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the multifaceted effects of CYP4A11/CYP4F2 inhibition. nih.gov Integrating these datasets can move the field beyond a single-target, single-pathway paradigm to a holistic, systems-level understanding. researchgate.net
Genomics: Numerous studies have already linked single nucleotide polymorphisms (SNPs) in CYP4A11 and CYP4F2 genes to altered 20-HETE levels and susceptibility to cardiovascular diseases. nih.govnih.govnih.gov Future studies will integrate genomic data with clinical outcomes from inhibitor trials to identify genetic biomarkers that predict patient response.
Proteomics: Targeted proteomics can precisely quantify the abundance of CYP4A11 and CYP4F2 proteins in different tissues (e.g., liver, kidney), providing a direct measure of the enzyme available to be inhibited. acs.org This can help explain inter-individual variability in drug response.
Metabolomics: Beyond just measuring 20-HETE, metabolomics can capture the broader impact of inhibitors on the entire spectrum of fatty acid metabolites, including other eicosanoids like epoxyeicosatrienoic acids (EETs), which may have opposing biological effects. mdpi.com
By combining these omics layers, researchers can build comprehensive models to predict how inhibiting these enzymes will affect cellular networks, identify novel biomarkers, and ultimately stratify patients for personalized therapeutic strategies. nih.govnih.govsemanticscholar.org
Exploration of Novel Biological Functions of CYP4A11/CYP4F2-Derived Metabolites
While 20-HETE is the most studied product of CYP4A11 and CYP4F2, these enzymes metabolize a variety of substrates, and their products may have unexplored biological roles. nih.gov For instance, CYP4A11 also exhibits epoxygenase activity, converting omega-3 fatty acids like DHA and EPA into epoxides (EDPs and EEQs, respectively) that often possess vasodilatory, anti-inflammatory, and anti-thrombotic properties—effects that can oppose those of 20-HETE. wikipedia.org The impact of inhibitors on this lesser-known branch of CYP4A11 activity is an important area for future research.
Furthermore, CYP4F2 is involved in the metabolism of other key biological molecules, including the inflammatory mediator leukotriene B4 and vitamin K. mdpi.comnih.gov Inhibition of CYP4F2 could therefore have wider consequences on inflammation and coagulation. The recent identification of GPR75 as a specific receptor for 20-HETE has opened up a new frontier in understanding its signaling mechanisms and biological functions in pathologies ranging from vascular disease to cancer. nih.govresearchgate.net Future research will aim to deorphanize receptors for other CYP4A11/4F2 metabolites and explore their functions in contexts beyond the cardiovascular system, such as neurobiology, immunology, and oncology. medsciencegroup.comnih.gov
Computational and Structural Biology Approaches for Rational Inhibitor Design
The development of the next generation of highly selective CYP4A11 and CYP4F2 inhibitors will be heavily reliant on computational and structural biology approaches. nih.govresearchgate.net Structure-based drug design (SBDD) is a powerful strategy that uses the three-dimensional structure of a target protein to design molecules that bind with high affinity and selectivity. nih.gov While crystal structures for human CYP4A11 and CYP4F2 are not yet widely available, homology modeling can be used to create reliable structural models based on existing structures of other cytochrome P450 enzymes.
These models can then be used for:
Virtual Screening: Computationally screening large libraries of chemical compounds to identify those that are predicted to bind to the active site of a specific isoform.
Molecular Docking: Simulating the interaction between a potential inhibitor and the enzyme's active site to predict binding affinity and orientation. This can help identify chemical modifications that would enhance selectivity, for example, by designing a compound that fits into the active site of CYP4F2 but creates a steric clash with residues in the CYP4A11 active site. nih.gov
De Novo Design: Using computational algorithms to design novel molecules from scratch that are perfectly shaped to the target's binding pocket. bakerlab.orgfrontiersin.org
These rational design strategies offer a more efficient and targeted approach than traditional high-throughput screening, accelerating the discovery of potent and, crucially, isoform-selective inhibitors for clinical development. nih.gov
Q & A
Q. How can researchers determine the selectivity of CYP4A11/CYP4F2-IN-1 between CYP4A11 and CYP4F2 isoforms in vitro?
To assess selectivity, perform in vitro enzyme inhibition assays using recombinant CYP4A11 and CYP4F2 isoforms or human kidney/liver microsomes. Measure IC50 values via fluorescence-based or LC-MS/MS quantification of 20-HETE production (a CYP4A11/CYP4F2 metabolite). Validate results with orthogonal methods like RT-ddPCR for mRNA expression correlation in tissue-specific models .
Q. What experimental controls are essential when evaluating CYP4A11 inhibition in renal cell carcinoma (RCC) models?
Include:
- Positive controls : Known CYP4A11 inhibitors (e.g., HET0016).
- Negative controls : Vehicle-only treatments (e.g., DMSO).
- Cell viability assays : To distinguish enzyme inhibition effects from cytotoxicity (e.g., MTT or ATP-based assays).
- Tissue validation : Compare CYP4A11 expression in non-tumor vs. tumor tissues via immunohistochemistry .
Q. How should researchers validate the IC50 values of this compound across different assay systems?
Use standardized protocols for enzyme activity (e.g., human renal microsomes for 20-HETE quantification) and replicate experiments across independent labs. Employ statistical tools like Bland-Altman analysis to assess inter-assay variability. Cross-validate with structural analogs to confirm competitive inhibition kinetics .
Advanced Research Questions
Q. How can contradictory findings on CYP4A11’s role in renal cell carcinoma (poor prognosis) vs. non-alcoholic fatty liver disease (pro-inflammatory) be reconciled?
Conduct comparative studies using tissue-specific knockout models to isolate CYP4A11’s metabolic vs. signaling roles. Analyze pathway crosstalk (e.g., NF-κB in NAFLD vs. PPARα in RCC) via RNA sequencing and phosphoproteomics. Consider species-specific differences by replicating experiments in human-derived organoids .
Q. What methodologies optimize in vivo dosing regimens for this compound based on in vitro IC50 data?
Apply allometric scaling from in vitro IC50 values (e.g., 19 nM for CYP4A11) to calculate initial in vivo doses. Use pharmacokinetic modeling to account for protein binding and tissue distribution. Validate efficacy in disease models (e.g., hypertensive rats for cardiovascular studies) with formulations like 5% DMSO + 30% PEG300 for solubility .
Q. How can researchers ensure reproducibility of this compound effects across heterogeneous cell lines or animal models?
Standardize protocols for:
- Cell culture : Use authenticated cell lines with consistent passage numbers.
- Animal models : Control genetic backgrounds (e.g., C57BL/6 mice) and dietary conditions.
- Data reporting : Adhere to ARRIVE guidelines for in vivo studies and document batch-specific inhibitor activity in supplementary materials .
Q. What analytical approaches resolve discrepancies in this compound’s inhibition kinetics under varying redox conditions?
Perform kinetic assays under controlled oxygen tension and ROS levels (e.g., hypoxia chambers). Quantify lipid peroxidation products (e.g., MDA) alongside enzyme activity. Use siRNA silencing of CYP4A11 in ROS-sensitive models (e.g., HepG2 cells) to decouple redox effects from direct inhibition .
Methodological Considerations
- Data Analysis : For enzyme kinetics, use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values. Apply false discovery rate (FDR) correction for multi-omics datasets .
- Ethical Compliance : Ensure animal studies follow institutional guidelines for humane endpoints, particularly in cardiovascular or renal injury models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
